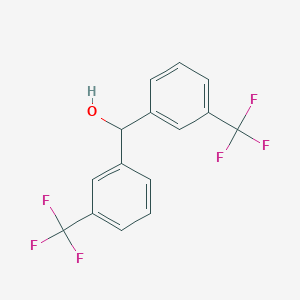

Bis(3-(trifluoromethyl)phenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis[3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKAKFGJTVATRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371135 | |

| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1598-89-6 | |

| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1598-89-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(3-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of bis(3-(trifluoromethyl)phenyl)methanol, a key building block in medicinal chemistry and materials science. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents relevant quantitative data in a structured format.

Introduction

This compound is a diarylmethanol derivative characterized by the presence of two trifluoromethylphenyl groups. This substitution pattern imparts unique electronic properties and steric bulk, making it a valuable intermediate in the synthesis of various organic molecules, including potential therapeutic agents and functional materials. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. The synthesis of this compound is typically achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.

Synthetic Pathway Overview

The most common and efficient route for the synthesis of this compound involves a two-step process. The first step is the formation of a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, from 1-bromo-3-(trifluoromethyl)benzene. The subsequent step involves the reaction of this Grignard reagent with a suitable formate ester, such as ethyl formate. In this reaction, two equivalents of the Grignard reagent react with one equivalent of the ester to yield the desired secondary alcohol.[1][2][3]

The overall reaction scheme is as follows:

Step 1: Formation of the Grignard Reagent

CF3-C6H4-Br + Mg -> CF3-C6H4-MgBr

Step 2: Reaction with Ethyl Formate

2 CF3-C6H4-MgBr + H-COOC2H5 -> (CF3-C6H4)2CHOH

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent quenching of the Grignard reagent.[4][5]

3.1. Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide

This protocol describes the formation of the Grignard reagent from 1-bromo-3-(trifluoromethyl)benzene and magnesium turnings.

-

Materials:

-

Magnesium turnings

-

1-bromo-3-(trifluoromethyl)benzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

-

Apparatus:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Magnetic stirrer and heating mantle.

-

-

Procedure:

-

Place magnesium turnings in the flame-dried three-necked flask under a gentle flow of inert gas.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-3-(trifluoromethyl)benzene in anhydrous diethyl ether or THF.

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and/or gentle refluxing.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the reaction mixture and reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.

-

The resulting dark, cloudy solution of 3-(trifluoromethyl)phenylmagnesium bromide is used directly in the next step.

-

3.2. Synthesis of this compound

This protocol details the reaction of the prepared Grignard reagent with ethyl formate.

-

Materials:

-

3-(trifluoromethyl)phenylmagnesium bromide solution (from step 3.1)

-

Ethyl formate

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous magnesium sulfate

-

-

Apparatus:

-

Reaction flask from the previous step.

-

Dropping funnel.

-

Separatory funnel.

-

-

Procedure:

-

Cool the solution of 3-(trifluoromethyl)phenylmagnesium bromide in an ice bath.

-

Prepare a solution of ethyl formate in anhydrous diethyl ether or THF in a dropping funnel.

-

Add the ethyl formate solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

If a precipitate forms, add aqueous hydrochloric acid to dissolve it.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with two portions of diethyl ether or THF.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography or recrystallization.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The values are representative and may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Reactants & Stoichiometry | ||

| 1-bromo-3-(trifluoromethyl)benzene | 2.2 equivalents | Relative to ethyl formate. |

| Magnesium Turnings | 2.4 equivalents | A slight excess is used to ensure complete reaction of the bromide. |

| Ethyl Formate | 1.0 equivalent | The limiting reagent. |

| Reaction Conditions | ||

| Grignard Formation Temperature | Reflux of diethyl ether or THF | Initiation may require gentle heating. |

| Grignard Reaction Time | 1-2 hours | After the addition of the bromide. |

| Ester Addition Temperature | 0-10 °C | To control the exothermicity of the reaction. |

| Post-addition Reaction Time | 1-2 hours at room temperature | To ensure complete reaction. |

| Yield & Purity | ||

| Typical Yield | 60-80% | Based on similar diarylmethanol syntheses. |

| Purification Method | Column Chromatography/Recrystallization | To obtain a high-purity product. |

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified product.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is reliably achieved through a Grignard reaction, a cornerstone of synthetic organic chemistry. This technical guide provides the necessary details for researchers and professionals to successfully perform this synthesis. The protocols and data presented herein are based on established chemical principles and analogous reactions found in the literature. Careful attention to anhydrous conditions is paramount for the success of this synthesis. The resulting diarylmethanol is a versatile intermediate for further chemical transformations in drug discovery and materials science.

References

An In-Depth Technical Guide to Bis(3-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-(trifluoromethyl)phenyl)methanol, also known as 3,3'-bis(trifluoromethyl)benzhydrol, is a fluorinated organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, imparted by the two trifluoromethyl groups on the phenyl rings, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core properties, synthesis, spectral characterization, and applications of this compound, with a focus on its relevance to drug discovery and development. The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1598-89-6 | [1] |

| Molecular Formula | C₁₅H₁₀F₆O | [2] |

| Molecular Weight | 320.23 g/mol | [2] |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis and research. Below are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl and methine protons. The aromatic protons will likely appear as complex multiplets in the range of 7.2-7.8 ppm. The methine proton (CH-OH) would appear as a singlet, and its chemical shift would be concentration-dependent, typically between 5.0 and 6.0 ppm. The hydroxyl proton signal is also a singlet and its position is highly variable and can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts in the typical aromatic region (120-145 ppm), with those directly attached to the trifluoromethyl groups showing characteristic quartet splitting. The methine carbon (CH-OH) signal would be expected in the range of 70-80 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will be characterized by a single sharp peak for the six equivalent fluorine atoms of the two trifluoromethyl groups, likely in the region of -60 to -65 ppm relative to a standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. Strong absorption bands in the 1100-1350 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl groups. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol would be observed around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 320. The fragmentation pattern would likely involve the loss of a trifluoromethyl group, water, or a trifluoromethylphenyl group, leading to characteristic fragment ions.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent derived from 3-bromobenzotrifluoride with an appropriate aldehyde or ester.

Experimental Protocol: Grignard Synthesis

Materials:

-

3-Bromobenzotrifluoride

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl formate or 3-(Trifluoromethyl)benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 3-bromobenzotrifluoride in anhydrous diethyl ether or THF dropwise to the magnesium turnings with gentle stirring.

-

The reaction is initiated by gentle warming. Once initiated, the addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide.

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of either ethyl formate or 3-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Caption: Workflow for the Grignard synthesis of this compound.

Applications in Drug Development

The presence of trifluoromethyl groups in organic molecules can significantly enhance their pharmacological properties. These groups can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and alter electronic properties to improve binding to biological targets.

This compound serves as a key intermediate in the synthesis of various biologically active compounds. For instance, the benzhydrol moiety is a common scaffold in many pharmaceutical agents. The trifluoromethyl substituents on this scaffold can be strategically utilized to fine-tune the properties of the final drug molecule. While specific drugs containing the intact this compound structure are not prevalent, its role as a precursor is significant. For example, it can be used in the synthesis of derivatives that act as enzyme inhibitors or receptor modulators where the trifluoromethylphenyl groups contribute to potent and selective interactions.

Caption: Role of this compound in drug development.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound may cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis via the Grignard reaction is a well-established method. The trifluoromethyl groups confer desirable properties that are advantageous in drug design. This technical guide provides a foundational understanding of this compound for researchers and scientists working in the field of drug discovery and development.

References

Physical and chemical properties of bis(3-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-(trifluoromethyl)phenyl)methanol (CAS Number: 1598-89-6) is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl (CF₃) groups on the phenyl rings imparts unique electronic properties, influencing the molecule's reactivity, metabolic stability, and binding interactions with biological targets. The trifluoromethyl group is a well-established bioisostere for other chemical moieties and is known to enhance properties such as lipophilicity and metabolic stability, which are crucial for drug candidates.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, relevant experimental protocols, and its significance in scientific research.

Core Properties and Data

A summary of the key identifying and physical properties of this compound is presented below.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | Bis[3-(trifluoromethyl)phenyl]methanol | N/A |

| Synonyms | 3,3'-Bis(trifluoromethyl)benzhydrol | [2] |

| CAS Number | 1598-89-6 | [2][3] |

| Molecular Formula | C₁₅H₁₀F₆O | [2] |

| Molecular Weight | 320.23 g/mol | [2] |

| Appearance | Not explicitly stated; likely a solid at room temperature. | N/A |

| Melting Point | Data not available in searched literature. | N/A |

| Boiling Point | Data not available in searched literature. | N/A |

| Solubility | Data not available in searched literature. | N/A |

| Purity | Commercially available with ≥96% purity. | N/A |

Chemical Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general and plausible synthetic route can be inferred from standard organic chemistry principles, particularly the Grignard reaction. This method is commonly used for the formation of carbon-carbon bonds and the synthesis of alcohols.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on the principles of the Grignard reaction for the synthesis of diarylmethanols. Note: This is a theoretical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 3-bromobenzotrifluoride in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 3-bromobenzotrifluoride solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide.

-

-

Reaction with Ethyl Formate:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve ethyl formate in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ethyl formate solution dropwise to the cooled Grignard reagent with vigorous stirring. A 2:1 molar ratio of the Grignard reagent to ethyl formate is required.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

-

Spectroscopic Data

While complete, detailed spectra were not available in the searched literature, the availability of spectral data has been noted.[4] The expected characteristic signals are described below based on the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the single proton of the hydroxyl group and the methine bridge. The aromatic region would likely be complex due to coupling between the protons on the two phenyl rings. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration. The methine proton (the one attached to the carbon bearing the hydroxyl group) would likely appear as a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. This includes the carbon of the methine group, the carbons of the two trifluoromethyl groups, and the various aromatic carbons. The carbon atoms directly bonded to the fluorine atoms of the CF₃ groups will exhibit characteristic splitting patterns.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch (aromatic): Signals typically appearing just above 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong absorption in the 1050-1250 cm⁻¹ range.

-

C-F stretch: Strong, characteristic absorptions for the trifluoromethyl groups, typically found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 320.23. Fragmentation patterns would likely involve the loss of the hydroxyl group, water, and potentially the trifluoromethyl groups, leading to characteristic fragment ions.

Chemical Properties and Reactivity

The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl groups. These groups decrease the electron density on the aromatic rings, making them less susceptible to electrophilic aromatic substitution. The hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification. The stability of the benzylic carbocation that could be formed upon loss of the hydroxyl group would be destabilized by the electron-withdrawing CF₃ groups.

Applications in Drug Development and Research

The trifluoromethylphenyl motif is of significant interest to researchers and drug development professionals. The incorporation of trifluoromethyl groups into organic molecules can profoundly alter their physicochemical and biological properties.[1] Specifically, the CF₃ group can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can lead to a longer drug half-life.

-

Increase Lipophilicity: The CF₃ group is lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.

-

Modulate Receptor Binding: The electronic and steric properties of the CF₃ group can influence how a molecule binds to its biological target, potentially increasing its potency and selectivity.

While specific applications for this compound are not widely documented in the available literature, its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives could be explored for a variety of biological activities, leveraging the beneficial effects of the trifluoromethyl groups.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and materials science. This guide has summarized its core properties and provided a general framework for its synthesis and characterization. Further research to fully elucidate its physical properties, reactivity, and biological activities is warranted and could lead to the development of novel therapeutic agents and advanced materials.

References

An In-depth Technical Guide to Bis(3-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of bis(3-(trifluoromethyl)phenyl)methanol, a diarylmethanol compound featuring two trifluoromethyl-substituted phenyl rings. The presence of the trifluoromethyl (-CF3) group is of significant interest in medicinal chemistry and materials science due to its ability to modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document will cover the nomenclature, a proposed synthetic route, and a discussion of the potential biological significance of this compound, based on established chemical principles and data from related molecules.

IUPAC Nomenclature and Chemical Structure

The correct IUPAC name for the compound with a central methanol carbon atom bonded to two separate 3-(trifluoromethyl)phenyl rings is bis[3-(trifluoromethyl)phenyl]methanol .

Structure:

It is important to distinguish this compound from its isomer, (3,5-bis(trifluoromethyl)phenyl)methanol, which consists of a single phenyl ring with two trifluoromethyl groups attached.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Reference/Basis for Inference |

| Molecular Formula | C15H10F6O | Based on chemical structure. |

| Molecular Weight | 336.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid. | Inferred from similar diarylmethanols and (3,5-bis(trifluoromethyl)phenyl)methanol.[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) and insoluble in water. | The large, nonpolar aromatic surface area and the hydrophobic nature of the -CF3 groups suggest poor aqueous solubility. |

| Lipophilicity (LogP) | Predicted to be high. | The trifluoromethyl group significantly increases lipophilicity.[1][2] |

| Metabolic Stability | Expected to be enhanced compared to non-fluorinated analogs. | The carbon-fluorine bond is very strong, and the -CF3 group can block sites of metabolism on the aromatic ring, leading to increased metabolic stability.[1] |

Proposed Synthesis: Experimental Protocol

A plausible and common method for the synthesis of diarylmethanols is the Grignard reaction.[4][5][6][7][8] This proposed protocol details the synthesis of bis[3-(trifluoromethyl)phenyl]methanol via the reaction of a Grignard reagent with an appropriate aldehyde.

Reaction Scheme:

-

Formation of the Grignard Reagent: 3-Bromobenzotrifluoride + Mg → 3-(Trifluoromethyl)phenylmagnesium bromide

-

Reaction with Aldehyde: 3-(Trifluoromethyl)phenylmagnesium bromide + 3-(Trifluoromethyl)benzaldehyde → Intermediate alkoxide

-

Acidic Workup: Intermediate alkoxide + H3O+ → Bis[3-(trifluoromethyl)phenyl]methanol

Detailed Methodology

Materials:

-

3-Bromobenzotrifluoride

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

3-(Trifluoromethyl)benzaldehyde

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

Preparation of the Grignard Reagent: a. All glassware must be oven-dried to be completely free of moisture. b. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. c. Add a small crystal of iodine. d. In the dropping funnel, place a solution of 3-bromobenzotrifluoride in anhydrous diethyl ether. e. Add a small amount of the 3-bromobenzotrifluoride solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary. f. Once the reaction has started, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with 3-(Trifluoromethyl)benzaldehyde: a. Cool the Grignard reagent solution in an ice bath. b. Prepare a solution of 3-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether. c. Add the aldehyde solution dropwise to the cooled Grignard reagent with stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. b. If a precipitate forms, a dilute solution of hydrochloric acid can be added to dissolve it. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with diethyl ether. e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. g. The crude bis[3-(trifluoromethyl)phenyl]methanol can be purified by recrystallization or column chromatography.

Potential Biological Significance and Mechanism of Action

While no specific biological data for bis[3-(trifluoromethyl)phenyl]methanol has been found, the structural motifs suggest potential areas of interest for drug development.

-

Role of the Trifluoromethyl Group: The -CF3 group is a well-known bioisostere for other chemical groups and can significantly enhance a drug's properties. Its high electronegativity and lipophilicity can lead to improved binding to biological targets and better membrane permeability.[1][2] The presence of two such groups in bis[3-(trifluoromethyl)phenyl]methanol suggests that it may exhibit enhanced biological activity and metabolic stability compared to its non-fluorinated counterparts.

-

Diarylmethanol Core: The diarylmethanol scaffold is present in a number of biologically active compounds.[4] Depending on the nature and position of the substituents on the phenyl rings, these compounds can interact with a variety of biological targets.

-

Hypothetical Signaling Pathway Interaction: Given that many small molecule drugs act as inhibitors or modulators of signaling pathways, a compound like bis[3-(trifluoromethyl)phenyl]methanol could potentially interact with protein kinases, nuclear receptors, or other key regulatory proteins. For instance, many kinase inhibitors feature diaryl structures. The trifluoromethyl groups could enhance binding to hydrophobic pockets within the active site of a kinase, leading to inhibition of a downstream signaling cascade involved in cell proliferation or inflammation.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of bis[3-(trifluoromethyl)phenyl]methanol.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

Bis[3-(trifluoromethyl)phenyl]methanol represents an interesting, yet understudied, molecule. While specific experimental data is scarce, its structure suggests that it could possess valuable properties for drug discovery and materials science, largely due to the presence of the trifluoromethyl groups. The proposed synthetic route via a Grignard reaction offers a viable method for its preparation, enabling further investigation into its chemical and biological characteristics. Future research on this compound would be beneficial to fully elucidate its potential applications.. Future research on this compound would be beneficial to fully elucidate its potential applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]

- 3. (3,5-Bis(trifluoromethyl)phenyl)methanol | 32707-89-4 [sigmaaldrich.com]

- 4. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. cerritos.edu [cerritos.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. scribd.com [scribd.com]

- 8. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Molecular Structure of Bis(3-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-(trifluoromethyl)phenyl)methanol, a fluorinated organic compound, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, characterized by the presence of two trifluoromethylphenyl moieties attached to a central carbinol carbon, impart distinct physicochemical properties that are explored for various applications. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, and available (though limited in the public domain) experimental and computational data.

Chemical Identity and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) Registry Number 1598-89-6 . Its molecular formula is C15H10F6O , and it has a molecular weight of 320.23 g/mol .

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1598-89-6 |

| Molecular Formula | C15H10F6O |

| Molecular Weight | 320.23 g/mol |

Molecular Structure and Conformation

The core of this compound's structure consists of a central methanol carbon atom bonded to two separate 3-(trifluoromethyl)phenyl groups and a hydroxyl group. The presence of the trifluoromethyl (-CF3) groups at the meta-position of the phenyl rings significantly influences the molecule's electronic properties and steric hindrance.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While comprehensive, publicly available spectra with detailed peak assignments are limited, general spectroscopic data is known to exist.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following spectra would be of primary importance:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl rings and the hydroxyl proton. The integration and splitting patterns of the aromatic signals would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbinol carbon, the aromatic carbons, and the carbon of the trifluoromethyl group (which would exhibit coupling with fluorine).

-

¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds. It would show a characteristic signal for the trifluoromethyl groups, providing information about their chemical environment.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H stretching: Signals in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ range.

-

C-F stretching: Strong absorption bands typically in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl groups.

-

C-O stretching: A band in the 1050-1250 cm⁻¹ region corresponding to the carbinol C-O bond.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (320.23). Fragmentation patterns would likely involve the loss of water, the hydroxyl group, and cleavage of the bonds connecting the phenyl rings to the central carbon.

Synthesis Methodology

A common and logical synthetic route to this compound involves a Grignard reaction. This widely used method for forming carbon-carbon bonds is well-suited for the preparation of secondary alcohols.

4.1. General Experimental Protocol: Grignard Reaction

The synthesis would typically proceed in two main steps: the formation of the Grignard reagent followed by its reaction with an appropriate aldehyde.

Step 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: All glassware (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.

-

Initiation: Magnesium turnings are placed in the reaction flask. A small amount of 3-bromobenzotrifluoride, dissolved in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran), is added to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

-

Addition: Once the reaction has initiated (indicated by a color change and/or gentle refluxing), the remaining solution of 3-bromobenzotrifluoride is added dropwise from the dropping funnel at a rate that maintains a controlled reflux.

-

Completion: After the addition is complete, the reaction mixture is typically stirred and heated under reflux for a period to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-(Trifluoromethyl)benzaldehyde

-

Aldehyde Addition: A solution of 3-(trifluoromethyl)benzaldehyde in the anhydrous ether solvent is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (often cooled in an ice bath to manage the exothermic reaction).

-

Reaction: The reaction mixture is stirred for a specified period to allow for the complete reaction between the Grignard reagent and the aldehyde.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the intermediate alkoxide to form the desired alcohol and dissolves the magnesium salts.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization.

Logical Workflow for Synthesis

The logical workflow for the synthesis of this compound via a Grignard reaction can be visualized as follows:

Biological Activity and Signaling Pathways

A thorough search of the scientific literature and biological activity databases did not reveal any specific, well-characterized biological activities or signaling pathway associations for this compound. While fluorinated compounds are of great interest in drug discovery for their potential to modulate metabolic stability and binding affinity, the specific biological profile of this molecule remains to be elucidated. Future research may uncover roles in areas such as enzyme inhibition or receptor modulation, which would necessitate further investigation into its mechanisms of action.

Conclusion

This compound is a molecule with a well-defined chemical identity. While its synthesis can be logically approached through established methods like the Grignard reaction, a significant gap exists in the public domain regarding detailed experimental data. Specifically, a lack of crystallographic data and comprehensive, assigned spectroscopic information limits a full, in-depth understanding of its molecular structure. Furthermore, the absence of reported biological activity precludes the mapping of any associated signaling pathways. This technical guide summarizes the currently available information and highlights the areas where further experimental investigation is required to fully characterize this intriguing fluorinated compound. Such studies will be essential for unlocking its potential in drug development and materials science.

An In-Depth Technical Guide to the Safety of Bis(3-(trifluoromethyl)phenyl)methanol

A Note on Chemical Identity: The query "Bis(3-(trifluoromethyl)phenyl)methanol" can be interpreted in two ways, leading to two distinct chemical compounds with different CAS numbers. This guide addresses both possibilities to ensure comprehensive safety information.

-

Interpretation 1: (3,5-Bis(trifluoromethyl)phenyl)methanol (CAS: 32707-89-4) , also known as 3,5-Bis(trifluoromethyl)benzyl alcohol. This compound features a single phenyl ring with two trifluoromethyl groups and a methanol substituent.

-

Interpretation 2: this compound (CAS: 1598-89-6) . This compound has two phenyl rings, each with a single trifluoromethyl group, attached to a central methanol carbon.

This document provides a detailed overview of the available safety data for both compounds, intended for researchers, scientists, and professionals in drug development.

Part 1: (3,5-Bis(trifluoromethyl)phenyl)methanol (CAS: 32707-89-4)

This section details the safety information for (3,5-Bis(trifluoromethyl)phenyl)methanol.

Physicochemical and Hazard Information

The following tables summarize the key physicochemical properties and hazard classifications for (3,5-Bis(trifluoromethyl)phenyl)methanol.

Table 1: Physicochemical Properties of (3,5-Bis(trifluoromethyl)phenyl)methanol

| Property | Value |

| Molecular Formula | C₉H₆F₆O |

| Molecular Weight | 244.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 53-56 °C |

Table 2: GHS Hazard Classification for (3,5-Bis(trifluoromethyl)phenyl)methanol [1]

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram: [1]

Signal Word: Warning[1]

Handling, Storage, and First Aid

Handling:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a well-ventilated place.

-

Keep container tightly closed.

-

Store at room temperature.

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Experimental Protocols for Safety Assessment

Logical Workflow for Toxicological Assessment

Caption: A logical workflow for assessing the toxicity of a chemical, progressing from in silico and in vitro methods to in vivo studies if required.

Detailed Methodologies:

-

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure): This method is used to assess the acute toxic effects of a substance after oral administration.[2][3][4][5][6]

-

Principle: A fixed dose of the substance is administered to a group of animals (usually rats). The observation of toxic effects (not lethality) determines the subsequent dose for the next group.

-

Procedure:

-

A sighting study is performed to determine the appropriate starting dose.

-

Groups of animals of a single sex (typically female) are dosed in a stepwise manner at fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

The results are used to classify the substance according to the Globally Harmonized System (GHS).

-

-

-

In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method): This in vitro method assesses the potential of a chemical to cause skin irritation.

-

Principle: The test chemical is applied topically to a reconstructed human epidermis model. Cell viability is measured to determine the irritant potential.

-

Procedure:

-

The test substance is applied to the surface of the tissue model.

-

After a defined exposure period, the substance is removed, and the tissue is incubated.

-

Cell viability is assessed using a quantitative method, typically the MTT assay.

-

A reduction in cell viability below a certain threshold indicates an irritant potential.

-

-

-

In Vitro Eye Irritation (Bovine Corneal Opacity and Permeability Test - OECD Guideline 437): This ex vivo method evaluates the potential of a substance to cause severe eye damage.

-

Principle: The test substance is applied to an isolated bovine cornea. The effects on corneal opacity and permeability are measured.

-

Procedure:

-

Bovine corneas are obtained from abattoirs and mounted in a holder.

-

The test substance is applied to the epithelial surface of the cornea.

-

After exposure, the substance is washed off, and the cornea is incubated.

-

Corneal opacity is measured using an opacitometer, and permeability is assessed by measuring the passage of fluorescein dye.

-

-

-

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): This is a widely used in vitro test for identifying gene mutations.[7][8][9][10]

-

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test chemical. Mutagens can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

-

Procedure:

-

The bacterial strains are mixed with the test substance, with and without a metabolic activation system (S9 mix).

-

The mixture is plated on a minimal agar medium lacking histidine.

-

After incubation, the number of revertant colonies is counted.

-

A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

-

-

Part 2: this compound (CAS: 1598-89-6)

Safety and toxicological data for this compound are significantly more limited in publicly available resources.

Physicochemical and Hazard Information

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₀F₆O |

| Molecular Weight | 320.23 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

GHS Hazard Classification:

Handling, Storage, and First Aid

Handling and Storage:

-

One supplier recommends storage at 2-8°C in a dry, sealed container.[11][12]

-

General safe handling practices for chemical reagents should be followed, including the use of personal protective equipment (gloves, eye protection) and adequate ventilation.

First Aid Measures:

-

Specific first aid measures are not available. In case of exposure, follow standard laboratory safety protocols and seek medical advice.

Experimental Protocols for Safety Assessment

Due to the lack of specific toxicological data, the same logical workflow and standard experimental protocols described in Part 1.3 would be applicable for assessing the safety of this compound. The initial steps would involve in silico and in vitro screening to determine the potential for cytotoxicity, genotoxicity, and irritation before proceeding to any necessary in vivo studies.

Diagram of a General Cytotoxicity Testing Workflow (MTT Assay)

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.[13][14][15][16][17]

Disclaimer: This document is intended as a technical guide and summarizes publicly available safety information. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the compound you are using and follow all recommended safety procedures. The absence of comprehensive safety data for a compound does not imply that it is non-hazardous. All chemicals should be handled with appropriate caution by trained personnel.

References

- 1. (3,5-Bis(trifluoromethyl)phenyl)methanol | 32707-89-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 5. scribd.com [scribd.com]

- 6. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. 1598-89-6|this compound|BLD Pharm [bldpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. clyte.tech [clyte.tech]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Commercial Availability of Bis(3-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key chemical data for bis(3-(trifluoromethyl)phenyl)methanol (CAS No. 1598-89-6), a fluorinated benzhydrol derivative of increasing interest in medicinal chemistry and materials science. The strategic placement of trifluoromethyl groups imparts unique electronic and lipophilic properties, making it a valuable building block for the synthesis of novel organic molecules.

Commercial Availability

This compound, also known as 3,3'-bis(trifluoromethyl)benzhydrol, is available from a range of chemical suppliers. The purity levels and available quantities vary, catering to needs from academic research to process development. Below is a summary of representative commercial sources and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Santa Cruz Biotechnology | 3,3'-Bis(trifluoromethyl)benzhydrol | 1598-89-6 | C₁₅H₁₀F₆O | 320.23 | Not specified | Inquire |

| BLD Pharm | This compound | 1598-89-6 | C₁₅H₁₀F₆O | 320.23 | Inquire | Inquire |

| 2A Biotech | This compound | 1598-89-6 | C₁₅H₁₀F₆O | Not specified | ≥96% | Inquire |

Physicochemical Data

| Property | Value |

| CAS Number | 1598-89-6 |

| Molecular Formula | C₁₅H₁₀F₆O |

| Molecular Weight | 320.23 g/mol [1] |

| Appearance | Inquire with supplier |

| Solubility | Inquire with supplier |

Synthesis and Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound would involve the reaction of a 3-(trifluoromethyl)phenylmagnesium halide (a Grignard reagent) with an appropriate carbonyl compound, such as an ester or an aldehyde.

Plausible Synthesis Protocol via Grignard Reaction

Reaction Scheme:

Materials:

-

3-Bromo-α,α,α-trifluorotoluene (3-(Trifluoromethyl)bromobenzene)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl formate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 3-bromo-α,α,α-trifluorotoluene in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide.

-

-

Reaction with Methyl Formate:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of methyl formate in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the methyl formate solution dropwise to the cooled Grignard reagent with vigorous stirring. Two equivalents of the Grignard reagent will react with one equivalent of the ester.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

-

Applications in Drug Development and Organic Synthesis

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] this compound serves as a valuable building block in the synthesis of more complex molecules where the introduction of two trifluoromethyl-substituted phenyl rings is desired. Its structural motifs are found in various biologically active compounds. The presence of the trifluoromethyl groups can significantly influence the electronic properties and conformation of the final molecule, making this a strategic starting material for creating new chemical entities.

Visualizations

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound via a Grignard reaction, as detailed in the experimental protocol.

Caption: Synthesis workflow for this compound.

Logical Relationship in Multi-Step Synthesis

This compound can be utilized as a key intermediate in a multi-step synthesis to produce more complex target molecules. The following diagram illustrates this logical relationship.

Caption: Role as a key intermediate in multi-step synthesis.

References

An In-depth Technical Guide to the Synthesis of Bis(3-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining bis(3-(trifluoromethyl)phenyl)methanol, a key intermediate in various fields of chemical research, including pharmaceuticals and materials science. This document details the core precursors, outlines two major synthetic pathways, and provides detailed experimental protocols adapted from established methodologies for analogous compounds. Quantitative data is presented in structured tables for clear comparison, and reaction pathways are visualized using Graphviz diagrams.

Overview of Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal routes:

-

Route 1: Grignard Reaction. This classic organometallic approach involves the synthesis of a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, which then reacts with a suitable carbonyl compound, such as ethyl formate, to yield the desired secondary alcohol. This method is valued for its reliability in forming carbon-carbon bonds.

-

Route 2: Friedel-Crafts Acylation followed by Reduction. This two-step pathway first involves the synthesis of the corresponding benzophenone intermediate, 3,3'-bis(trifluoromethyl)benzophenone, via a Friedel-Crafts acylation reaction. The benzophenone is then reduced to the target diarylmethanol. This route offers an alternative approach, particularly when the Grignard precursors are not readily accessible.

Route 1: Grignard Reaction Pathway

This route commences with the preparation of the Grignard reagent from 3-(trifluoromethyl)bromobenzene, followed by its reaction with ethyl formate.

Precursors for the Grignard Reaction

| Precursor | Role | Supplier Example |

| 3-(Trifluoromethyl)bromobenzene | Aryl halide for Grignard formation | Sigma-Aldrich |

| Magnesium Turnings | Metal for Grignard reagent formation | Sigma-Aldrich |

| Ethyl Formate | Carbonyl substrate | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | Solvent | Sigma-Aldrich |

| Iodine | Initiator for Grignard reaction | Sigma-Aldrich |

Experimental Protocol: Synthesis via Grignard Reaction

Step 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium bromide

This protocol is adapted from established procedures for the formation of aryl Grignard reagents.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Initiation: A small portion of a solution of 3-(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added from the dropping funnel. The reaction is initiated, which is often indicated by a color change and gentle refluxing. Gentle warming may be necessary to start the reaction.

-

Grignard Formation: Once the reaction has initiated, the remaining solution of 3-(trifluoromethyl)bromobenzene in THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-brown to black solution is cooled to room temperature.

Step 2: Reaction with Ethyl Formate

-

Reaction Setup: The solution of 3-(trifluoromethyl)phenylmagnesium bromide is cooled in an ice bath.

-

Addition of Ester: A solution of ethyl formate (0.5 equivalents) in anhydrous THF is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling in an ice bath.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data (Representative)

| Reactant | Molar Ratio | Notes |

| 3-(Trifluoromethyl)bromobenzene | 2.0 | |

| Magnesium | 2.4 | A slight excess is used to ensure complete reaction of the halide. |

| Ethyl Formate | 1.0 | The limiting reagent. |

| Product | Yield | Purity |

| This compound | 60-80% | >95% after chromatography |

Route 2: Friedel-Crafts Acylation and Reduction Pathway

This alternative route involves the synthesis of a benzophenone intermediate, which is subsequently reduced to the desired alcohol.

Precursors for Friedel-Crafts Acylation and Reduction

| Precursor | Role | Supplier Example |

| 3-(Trifluoromethyl)benzoyl chloride | Acylating agent | Sigma-Aldrich |

| Trifluoromethylbenzene | Aromatic substrate | Sigma-Aldrich |

| Aluminum Chloride (AlCl₃), anhydrous | Lewis acid catalyst | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | Solvent for acylation | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | Reducing agent | Sigma-Aldrich |

| Methanol or Ethanol | Solvent for reduction | Sigma-Aldrich |

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Reduction

Step 1: Synthesis of 3,3'-Bis(trifluoromethyl)benzophenone

This protocol is based on general procedures for Friedel-Crafts acylation.[1][2]

-

Apparatus Setup: A three-necked round-bottom flask is fitted with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a mechanical stirrer. The apparatus must be flame-dried and maintained under a nitrogen atmosphere.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: A solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel.

-

Addition of Aromatic Substrate: Trifluoromethylbenzene (1.0 equivalent) is then added dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC.

-

Workup: The reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3,3'-bis(trifluoromethyl)benzophenone is purified by recrystallization or column chromatography.[1][2]

Step 2: Reduction of 3,3'-Bis(trifluoromethyl)benzophenone

This protocol is adapted from standard procedures for the reduction of benzophenones.[3][4]

-

Reaction Setup: A round-bottom flask is charged with 3,3'-bis(trifluoromethyl)benzophenone (1.0 equivalent) and methanol or ethanol.

-

Addition of Reducing Agent: The solution is cooled in an ice bath, and sodium borohydride (1.5-2.0 equivalents) is added portion-wise over 15-20 minutes.

-

Reaction: The reaction mixture is stirred at room temperature for 1-2 hours after the addition is complete. The progress of the reaction is monitored by TLC.

-

Workup: The reaction is quenched by the slow addition of water or dilute hydrochloric acid. The solvent is partially removed under reduced pressure.

-

Extraction: The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated, and the resulting crude this compound is purified by recrystallization or column chromatography.

Quantitative Data (Representative)

Friedel-Crafts Acylation

| Reactant | Molar Ratio | Notes |

| 3-(Trifluoromethyl)benzoyl chloride | 1.0 | |

| Trifluoromethylbenzene | 1.0 | |

| Aluminum Chloride | 1.1 | A slight excess of the catalyst is used. |

| Product | Yield | Purity |

| 3,3'-Bis(trifluoromethyl)benzophenone | 70-85% | >97% after purification |

Reduction

| Reactant | Molar Ratio | Notes |

| 3,3'-Bis(trifluoromethyl)benzophenone | 1.0 | |

| Sodium Borohydride | 1.5-2.0 | An excess is used to ensure complete reduction. |

| Product | Yield | Purity |

| This compound | 85-95% | >98% after purification |

Conclusion

Both the Grignard reaction and the Friedel-Crafts acylation followed by reduction are viable and effective methods for the synthesis of this compound. The choice of route may depend on the availability of starting materials, scalability, and the specific requirements of the research or development project. The Grignard route offers a more direct, one-pot approach from the corresponding aryl halide, while the two-step Friedel-Crafts and reduction pathway provides an alternative that may be advantageous in certain contexts. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

Stability and Storage of Bis(3-(trifluoromethyl)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for bis(3-(trifluoromethyl)phenyl)methanol. Due to the limited availability of specific stability data for this compound in public literature, this guide synthesizes information based on the general characteristics of fluorinated aromatic compounds and diarylmethanols. It outlines best practices for storage and handling to ensure the integrity of the compound for research and development purposes. Furthermore, this document presents a generalized experimental protocol for conducting forced degradation studies to establish a stability-indicating method, a critical component in drug development and quality control. Conceptual degradation pathways are also discussed to provide insight into potential chemical liabilities of the molecule.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of two trifluoromethyl groups significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for the design of novel chemical entities. Understanding the chemical stability and establishing appropriate storage conditions are paramount to ensure its quality, purity, and reliability in experimental settings. This guide serves as a foundational resource for professionals working with this and structurally related compounds.

Recommended Storage and Handling

Proper storage and handling are crucial to prevent the degradation of this compound. The following recommendations are based on general guidelines for fluorinated and aromatic compounds.[1]

General Storage Conditions

It is recommended to store this compound in a cool, dry, and well-ventilated area.[1] Exposure to light, moisture, and extreme temperatures should be minimized. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is advisable. Inert atmosphere (e.g., argon or nitrogen) can be used to further protect against potential oxidative degradation.

Incompatible Materials

To prevent unwanted reactions and degradation, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances could potentially lead to the degradation of the alcohol functional group or reactions involving the aromatic rings.

Summary of Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (Room temperature or refrigerated at 2-8 °C for long-term) | Minimizes thermal degradation. |

| Atmosphere | Tightly sealed container, under inert gas (e.g., N2, Ar) if possible. | Protects from moisture and oxygen. |

| Light | Amber vial or stored in the dark. | Prevents photolytic degradation. |

| Incompatibilities | Store away from strong acids, strong bases, and oxidizing agents. | Avoids chemical reactions and degradation.[1] |

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its functional groups: the secondary alcohol and the trifluoromethyl-substituted aromatic rings. While the trifluoromethyl group itself is generally stable, the overall molecule can undergo degradation under certain conditions.

Conceptual Degradation Pathways

Potential degradation of this compound could occur through several pathways, primarily involving the alcohol moiety.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, bis(3-(trifluoromethyl)phenyl)methanone. This is a common degradation pathway for alcohols and can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

-

Dehydration: Under acidic conditions and/or heat, elimination of water could occur, leading to the formation of a substituted diarylmethylene species, which may further react or polymerize.

-

Esterification: Reaction with acidic impurities or reagents can lead to the formation of esters.

References

Methodological & Application

Application Notes and Protocols: The Bis(3-(trifluoromethyl)phenyl)methyl Moiety in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bis(3-(trifluoromethyl)phenyl)methyl group is a key structural motif in modern organic synthesis, prized for its unique electronic and steric properties. The presence of two trifluoromethyl groups on each phenyl ring imparts strong electron-withdrawing character and significant steric bulk. While specific applications of bis(3-(trifluoromethyl)phenyl)methanol are not extensively documented in peer-reviewed literature, the broader bis(3-(trifluoromethyl)phenyl)methyl moiety is integral to the design of advanced catalysts and chiral intermediates. These application notes will explore the utility of this functional group, drawing on examples from closely related and well-studied compounds.

The primary attributes of the bis(3-(trifluoromethyl)phenyl)methyl group are:

-

Steric Hindrance: The bulky nature of the two substituted phenyl rings can create a chiral pocket in catalysts, influencing the stereochemical outcome of reactions.

-

Electron-Withdrawing Effects: The trifluoromethyl groups significantly lower the electron density of the aromatic rings, which can enhance the acidity of nearby protons or the Lewis acidity of a metal center in a catalyst.

These properties are leveraged in a variety of synthetic applications, from asymmetric catalysis to the synthesis of complex pharmaceutical intermediates.

Core Applications

The bis(3-(trifluoromethyl)phenyl)methyl moiety is a cornerstone in the development of:

-

Organocatalysts: Particularly in hydrogen-bond donating catalysts like thioureas, the strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl groups enhances the acidity of the N-H protons, leading to more effective substrate activation.

-

Chiral Auxiliaries and Ligands: The steric bulk of the group is exploited to create effective chiral environments in asymmetric synthesis, leading to high enantioselectivity.

-

Pharmaceutical Intermediates: This moiety is found in several key intermediates for the synthesis of pharmaceuticals, where it can influence the compound's metabolic stability and binding affinity.

Experimental Protocols

While specific protocols for this compound are scarce, the following sections detail experimental procedures for the synthesis and application of compounds featuring the core bis(3-(trifluoromethyl)phenyl)methyl structure.